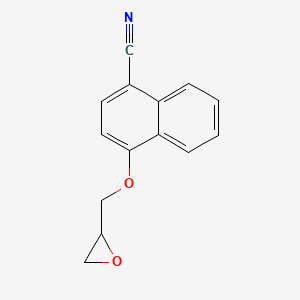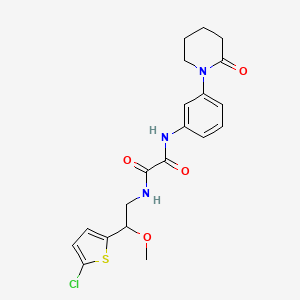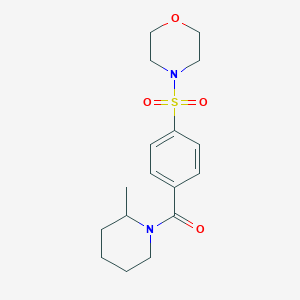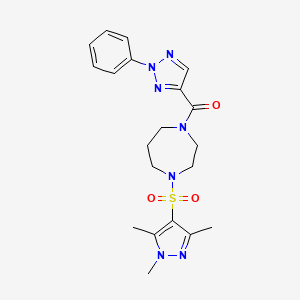
4-(Oxiran-2-ylmethoxy)naphthalene-1-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Oxiran-2-ylmethoxy)naphthalene-1-carbonitrile, also known as OMC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. OMC is a naphthalene derivative that contains an epoxide group and a nitrile group. It is a white crystalline solid with a molecular formula of C14H9NO2 and a molecular weight of 223.23 g/mol.
Wirkmechanismus
4-(Oxiran-2-ylmethoxy)naphthalene-1-carbonitrile acts as a UV filter by absorbing UVB radiation and converting it into less harmful forms of energy. It absorbs UV radiation in the range of 280-320 nm, which is the range that causes sunburn and skin damage. 4-(Oxiran-2-ylmethoxy)naphthalene-1-carbonitrile is also known to have antioxidant properties, which may further contribute to its photoprotective effects.
Biochemical and Physiological Effects:
4-(Oxiran-2-ylmethoxy)naphthalene-1-carbonitrile has been shown to have low toxicity and is generally considered safe for use in sunscreen products. However, some studies have suggested that 4-(Oxiran-2-ylmethoxy)naphthalene-1-carbonitrile may have endocrine-disrupting effects, particularly on the reproductive system. 4-(Oxiran-2-ylmethoxy)naphthalene-1-carbonitrile has been shown to have estrogenic activity, which may interfere with the normal functioning of the endocrine system.
Vorteile Und Einschränkungen Für Laborexperimente
4-(Oxiran-2-ylmethoxy)naphthalene-1-carbonitrile is a relatively stable compound that is easy to synthesize and purify. It is also readily available and relatively inexpensive. However, 4-(Oxiran-2-ylmethoxy)naphthalene-1-carbonitrile has some limitations in laboratory experiments. Its low solubility in water may limit its use in aqueous systems, and its potential endocrine-disrupting effects may raise concerns about its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 4-(Oxiran-2-ylmethoxy)naphthalene-1-carbonitrile. One area of research could focus on the development of new methods for synthesizing 4-(Oxiran-2-ylmethoxy)naphthalene-1-carbonitrile that are more efficient and environmentally friendly. Another area of research could focus on the potential endocrine-disrupting effects of 4-(Oxiran-2-ylmethoxy)naphthalene-1-carbonitrile and its impact on human health. Additionally, there is a need for further research on the photoprotective properties of 4-(Oxiran-2-ylmethoxy)naphthalene-1-carbonitrile and its potential use in other applications, such as in the food and pharmaceutical industries.
Conclusion:
In conclusion, 4-(Oxiran-2-ylmethoxy)naphthalene-1-carbonitrile, or 4-(Oxiran-2-ylmethoxy)naphthalene-1-carbonitrile, is a chemical compound with potential applications in various fields. It is a widely used UV filter in sunscreen products due to its ability to absorb UVB radiation. 4-(Oxiran-2-ylmethoxy)naphthalene-1-carbonitrile has been shown to have low toxicity but may have endocrine-disrupting effects. Further research is needed to explore the potential applications and limitations of 4-(Oxiran-2-ylmethoxy)naphthalene-1-carbonitrile in various fields.
Synthesemethoden
4-(Oxiran-2-ylmethoxy)naphthalene-1-carbonitrile can be synthesized through a multi-step process starting from 2-naphthol. The first step involves the conversion of 2-naphthol to 2-naphthyl methyl ketone, followed by the reaction with epichlorohydrin to form 1-(2-naphthyl)-2,3-epoxypropane. The final step involves the reaction of 1-(2-naphthyl)-2,3-epoxypropane with potassium cyanide to form 4-(Oxiran-2-ylmethoxy)naphthalene-1-carbonitrile.
Wissenschaftliche Forschungsanwendungen
4-(Oxiran-2-ylmethoxy)naphthalene-1-carbonitrile has been extensively studied for its potential applications in various fields. One of the most significant applications of 4-(Oxiran-2-ylmethoxy)naphthalene-1-carbonitrile is in the field of sunscreen formulations. 4-(Oxiran-2-ylmethoxy)naphthalene-1-carbonitrile is a widely used UV filter in sunscreen products due to its ability to absorb UVB radiation. It has been shown to be effective in protecting the skin from sunburn and reducing the risk of skin cancer.
Eigenschaften
IUPAC Name |
4-(oxiran-2-ylmethoxy)naphthalene-1-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO2/c15-7-10-5-6-14(17-9-11-8-16-11)13-4-2-1-3-12(10)13/h1-6,11H,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFVVCCXEOFFQNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)COC2=CC=C(C3=CC=CC=C32)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Oxiran-2-ylmethoxy)naphthalene-1-carbonitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 2-(4-(2,5-dioxopyrrolidin-1-yl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2993890.png)
![1-[1-(Thiophen-3-yl)ethyl]piperazine](/img/structure/B2993894.png)
![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide](/img/structure/B2993898.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2993901.png)

![1-[(1R)-1-Azidoethyl]-4-fluoro-2-methylbenzene](/img/structure/B2993903.png)


![methyl 5-((3-methyl-N-(m-tolyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamido)methyl)furan-2-carboxylate](/img/structure/B2993907.png)
![Methyl 3-[(4-ethoxyphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate](/img/structure/B2993908.png)
![(Z)-2-(2-fluorobenzylidene)-8-(pyridin-2-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2993909.png)


![N-Ethyl-N-[(4-fluorophenyl)-phenylmethyl]but-2-ynamide](/img/structure/B2993913.png)